
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinazolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- typically involves multiple steps:
Formation of the Quinazolinyl Group: The quinazolinyl group is synthesized through a series of reactions starting from 2-aminobenzonitrile, which undergoes cyclization and nitration to form the nitroquinazoline derivative.
Attachment of the Ethenyl Group: The 2-(2,4,6-trichlorophenyl)ethenyl group is introduced via a Heck reaction, which involves the coupling of the nitroquinazoline with 2,4,6-trichlorostyrene in the presence of a palladium catalyst.
Formation of the Pentanediamine Backbone: The pentanediamine backbone is synthesized separately through the reaction of 1,4-dibromobutane with diethylamine.
Final Coupling: The final step involves the coupling of the pentanediamine backbone with the quinazolinyl derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the 2,4,6-trichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Breakdown into smaller fragments, including the quinazolinyl and pentanediamine components.
科学的研究の応用
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: A simpler analog without the quinazolinyl group.
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(7-chloro-4-quinolinyl)-: A similar compound with a chloroquinoline group instead of the nitroquinazoline group.
Uniqueness
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(6-nitro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)- is unique due to the presence of the nitroquinazoline group, which imparts distinct chemical and biological properties
特性
CAS番号 |
74151-24-9 |
|---|---|
分子式 |
C25H28Cl3N5O2 |
分子量 |
536.9 g/mol |
IUPAC名 |
1-N,1-N-diethyl-4-N-[6-nitro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]quinazolin-4-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C25H28Cl3N5O2/c1-4-32(5-2)12-6-7-16(3)29-25-20-15-18(33(34)35)8-10-23(20)30-24(31-25)11-9-19-21(27)13-17(26)14-22(19)28/h8-11,13-16H,4-7,12H2,1-3H3,(H,29,30,31)/b11-9+ |
InChIキー |
SFSURYKWLUDZIH-PKNBQFBNSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])/C=C/C3=C(C=C(C=C3Cl)Cl)Cl |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C=CC3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


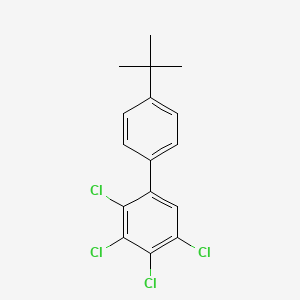
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)

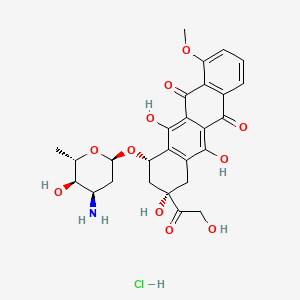

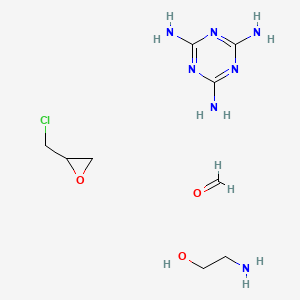
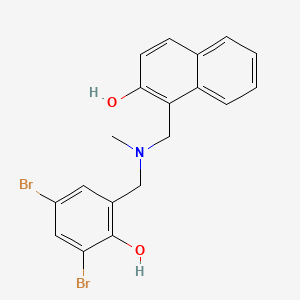
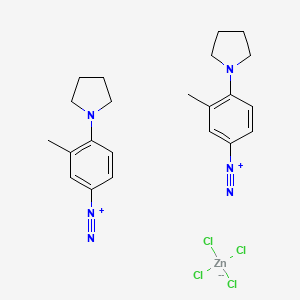
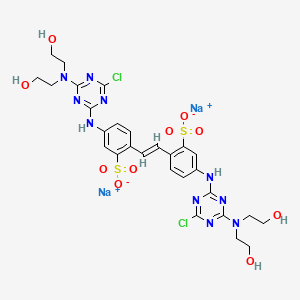
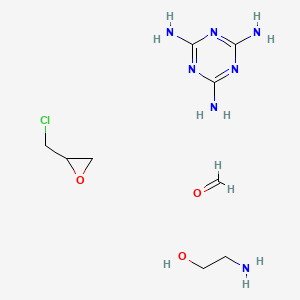
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
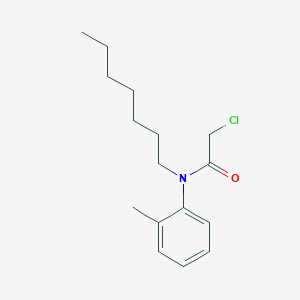
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
